N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide
Description
The compound N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide features a 1,3-thiazole core substituted at position 2 with a 3-fluorophenyl group and at position 4 with a methyl group. An ethyl linker connects the thiazole ring to a thiophene-2-sulfonamide moiety. This structural motif is common in medicinal and agrochemical research due to the bioactivity of thiazoles and sulfonamides, which often exhibit antimicrobial, antitumor, or enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S3/c1-11-14(7-8-18-24(20,21)15-6-3-9-22-15)23-16(19-11)12-4-2-5-13(17)10-12/h2-6,9-10,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTPWEXALMCETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of a β-keto ester with thiourea in the presence of a base. The fluorophenyl group is introduced via electrophilic aromatic substitution, and the thiophene sulfonamide moiety is attached through a sulfonation reaction followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
The biological activity of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. Key areas of interest include:
- Anticancer Activity : The thiazole ring has been linked to anticancer properties. For instance, compounds containing thiazole moieties have demonstrated selective cytotoxicity against various cancer cell lines, including glioblastoma and lung adenocarcinoma cells. In one study, derivatives with similar structural features showed IC50 values indicating significant anticancer potential (IC50 = 23.30 ± 0.35 mM) .
- Antimicrobial Properties : Research has shown that thiazole derivatives exhibit promising antibacterial activity. For example, certain thiazole compounds have been reported to be equipotent to standard antibiotics against strains like Staphylococcus aureus . The presence of specific substituents on the thiazole ring can enhance this activity.
Therapeutic Applications
- Cancer Treatment : The compound's ability to inhibit specific enzymes involved in tumor growth positions it as a candidate for further development in cancer therapies. The structure–activity relationship (SAR) studies indicate that modifications can lead to increased potency against cancer cells .
- Antimicrobial Agents : Given its antibacterial properties, there is potential for developing this compound into a treatment for bacterial infections, especially those resistant to conventional antibiotics .
- Inflammatory Diseases : The sulfonamide group is often associated with anti-inflammatory effects. Compounds with similar structures have been explored for their potential in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study focusing on thiazole derivatives, this compound was tested against various cancer cell lines. Results indicated significant apoptosis induction compared to standard treatments like cisplatin, emphasizing the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against pathogenic bacteria. Among these, the compound demonstrated notable efficacy comparable to established antibiotics, suggesting its application in treating resistant infections.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. The thiophene sulfonamide moiety can form strong ionic interactions with positively charged residues in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Structural Analogues from High-Throughput Screening ()
Key Observations :
Substituent Effects: The 3-fluorophenyl group (target compound) vs. 4-chlorophenyl (410.91 g/mol) introduces differences in electronegativity and steric bulk, which may influence receptor binding.
Molecular Weight Trends :
- The target compound (365.45 g/mol) is lighter than analogs with bulkier sulfonamide groups (e.g., benzodioxine-sulfonamide at 420.48 g/mol), suggesting improved membrane permeability .
Synthetic Feasibility :
Heterocyclic Variants ()
The compound 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (MFCD11997575) shares a fluorophenyl-sulfonamide motif but replaces the thiazole with an oxadiazole ring. Key differences:
Substituent Position Analysis
- Meta- vs. Para-Substituted Phenyl Groups: The target’s 3-fluorophenyl group (meta) may induce different steric and electronic effects compared to para-substituted analogs (e.g., 4-methylphenyl in C₁₉H₁₉FN₂O₂S₂).
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole Ring : Known for its diverse biological activities, the thiazole moiety contributes significantly to the compound's pharmacological properties.
- Fluorophenyl Group : Enhances binding affinity to biological targets, potentially increasing efficacy.
- Thiophene and Sulfonamide Functionalities : These groups may interact with various biological macromolecules, influencing the compound's overall activity.
The IUPAC name of the compound is this compound, with a molecular formula of .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound displayed significant activity against various bacterial strains. A study demonstrated that thiazole compounds exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of critical enzymes involved in cell proliferation. In vitro studies have shown that certain thiazole-based compounds exhibit IC50 values in the low micromolar range against different cancer cell lines .
For example, a related thiazole compound was found to have an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxicity . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can significantly enhance anticancer activity.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Cellular Interaction : Interaction with cellular macromolecules can disrupt normal cellular functions, leading to apoptosis or cell cycle arrest.
- Binding Affinity : The fluorophenyl group likely enhances binding affinity to target proteins, improving therapeutic efficacy .
Study 1: Antifungal Activity
A series of thiazole derivatives were synthesized and tested for antifungal activity using modified EUCAST protocols. Among them, a compound structurally related to this compound demonstrated significant activity against Candida albicans, with MIC values comparable to established antifungal agents .
Study 2: Cytotoxicity Against Cancer Cell Lines
In a comparative study examining the cytotoxic effects of various thiazole derivatives on human cancer cell lines (e.g., HT-29 and Jurkat), several compounds exhibited potent antiproliferative effects. Notably, one derivative showed an IC50 value lower than that of doxorubicin, a standard chemotherapy agent .
Table 1: Summary of Biological Activities
| Activity Type | Compound Example | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Antibacterial | Thiazole Derivative A | E. coli | 15 µg/mL |
| Antifungal | Thiazole Derivative B | Candida albicans | 1.23 µg/mL |
| Anticancer | Thiazole Derivative C | HT-29 Cancer Cells | 1.61 µg/mL |
| Jurkat Cells | < Doxorubicin (reference) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
